

# Spectroscopic comparison of 4-(Carboxymethoxy)benzoic acid and its precursors

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## Compound of Interest

Compound Name: 4-(Carboxymethoxy)benzoic acid

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## A Spectroscopic Guide to the Synthesis of 4-(Carboxymethoxy)benzoic Acid

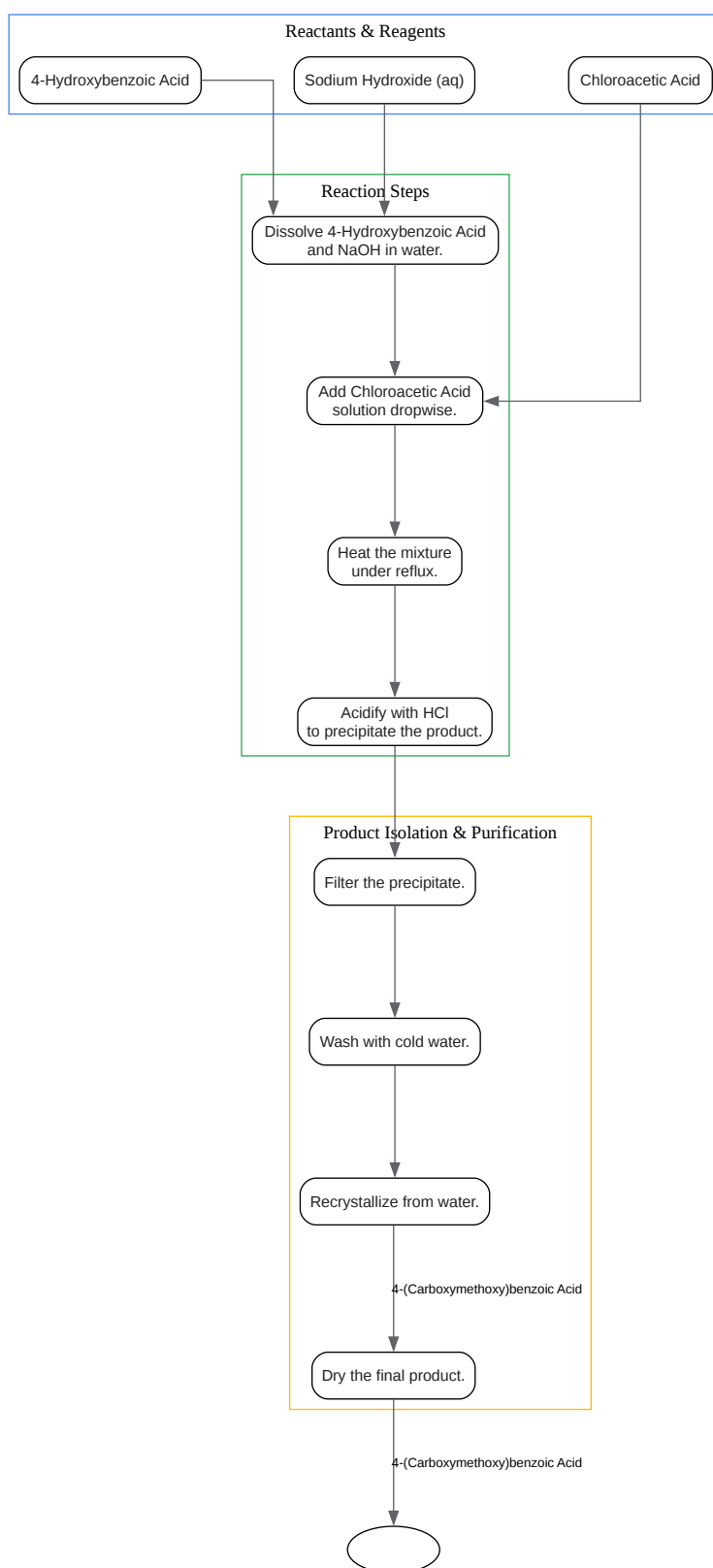
A Comparative Analysis of Product and Precursors

In the realm of organic synthesis and drug development, the precise characterization of molecular structures is paramount. This guide offers an in-depth spectroscopic comparison of **4-(Carboxymethoxy)benzoic acid**, a versatile bifunctional molecule, with its precursors, 4-hydroxybenzoic acid and chloroacetic acid. By examining the distinct signatures in FT-IR,  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry, researchers can unequivocally confirm the successful synthesis and purity of the final product.

## Synthesis Overview: A Williamson Ether Approach

The synthesis of **4-(Carboxymethoxy)benzoic acid** is commonly achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzoic acid by a base, typically sodium hydroxide, to form a phenoxide intermediate. This nucleophilic phenoxide then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion and forming the ether linkage.

Experimental Workflow: Synthesis of **4-(Carboxymethoxy)benzoic Acid**



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Caption: Workflow for the synthesis of **4-(Carboxymethoxy)benzoic acid**.

## Spectroscopic Interrogation: A Tale of Three Molecules

The transformation of the precursors into **4-(Carboxymethoxy)benzoic acid** is accompanied by distinct changes in their spectroscopic profiles. A systematic, multi-technique approach ensures a comprehensive and reliable characterization.

Infrared spectroscopy is a powerful tool for identifying functional groups. The key to confirming the synthesis of **4-(Carboxymethoxy)benzoic acid** lies in observing the disappearance of the phenolic -OH stretch from 4-hydroxybenzoic acid and the appearance of the characteristic ether C-O stretch in the product.

Compound	O-H Stretch (Carboxylic Acid) (cm <sup>-1</sup> )	O-H Stretch (Phenolic) (cm <sup>-1</sup> )	C=O Stretch (cm <sup>-1</sup> )	C-O Stretch (Ether) (cm <sup>-1</sup> )
4-Hydroxybenzoic Acid	2500-3300 (broad)[1][2]	~3449[3]	~1663-1673[1][3]	N/A
Chloroacetic Acid	2500-3300 (broad)	N/A	~1700-1730	N/A
4-(Carboxymethoxy)benzoic Acid	2500-3300 (broad)[4]	N/A	~1680-1720 (two distinct C=O)[4]	~1220-1250[4]

Analysis: The FT-IR spectrum of 4-hydroxybenzoic acid is characterized by a broad O-H stretch for the carboxylic acid and a sharper O-H stretch for the phenolic group.[1][3] In contrast, **4-(Carboxymethoxy)benzoic acid** lacks the phenolic O-H peak, a strong indication of successful etherification. Furthermore, the product's spectrum displays a prominent C-O stretching vibration characteristic of the newly formed ether linkage.[4]

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (<sup>1</sup>H) and carbon (<sup>13</sup>C) atoms within a molecule.

### <sup>1</sup>H NMR Spectroscopy

The most telling evidence in the  $^1\text{H}$  NMR spectrum is the disappearance of the phenolic proton signal and the appearance of a new singlet corresponding to the methylene ( $-\text{O}-\text{CH}_2-$ ) protons of the carboxymethoxy group.

Compound	Aromatic Protons (ppm)	-OH (Phenolic) (ppm)	-OH (Carboxylic) (ppm)	-CH <sub>2</sub> - (ppm)
4-Hydroxybenzoic Acid	~6.8 (d), ~7.8 (d) [5]	~10.0-11.0 (s) [5]	~12.0-13.0 (s) [5]	N/A
Chloroacetic Acid	N/A	N/A	~11.0-13.0 (s)	~4.1 (s) [6][7]
4-(Carboxymethoxy)benzoic Acid	~6.9 (d), ~7.9 (d)	N/A	~12.0-13.0 (s)	~4.7 (s)

### $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum of the product will show a new signal for the methylene carbon and a shift in the resonance of the aromatic carbon previously attached to the hydroxyl group.

Compound	Aromatic Carbons (ppm)	C=O (Carboxylic) (ppm)	-CH <sub>2</sub> - (ppm)
4-Hydroxybenzoic Acid	~115-162 [8]	~167 [8]	N/A
Chloroacetic Acid	N/A	~170	~41
4-(Carboxymethoxy)benzoic Acid	~114-162	~167, ~169	~65

Analysis: The downfield shift of the aromatic protons ortho to the substituent in **4-(Carboxymethoxy)benzoic acid** compared to 4-hydroxybenzoic acid is a subtle but important

indicator of the change from a hydroxyl to a carboxymethoxy group. The clear singlet for the methylene protons in the product is a definitive marker of the successful reaction.

Mass spectrometry provides the molecular weight of a compound, offering a final, crucial piece of evidence for its identity.

Compound	Molecular Formula	Molecular Weight (g/mol )	Key Fragmentation Peaks (m/z)
4-Hydroxybenzoic Acid	C <sub>7</sub> H <sub>6</sub> O <sub>3</sub>	138.12[9]	138 (M+), 121, 93, 65[3]
Chloroacetic Acid	C <sub>2</sub> H <sub>3</sub> ClO <sub>2</sub>	94.50	94/96 (M+), 77, 49
4-(Carboxymethoxy)benzoic Acid	C <sub>9</sub> H <sub>8</sub> O <sub>5</sub>	196.16[10]	196 (M+), 179, 151, 121, 93

Analysis: The mass spectrum of **4-(Carboxymethoxy)benzoic acid** will show a molecular ion peak at m/z 196, which is absent in the spectra of the precursors.[10] The fragmentation pattern can also be used to confirm the structure, with characteristic losses of water, CO, and COOH groups.

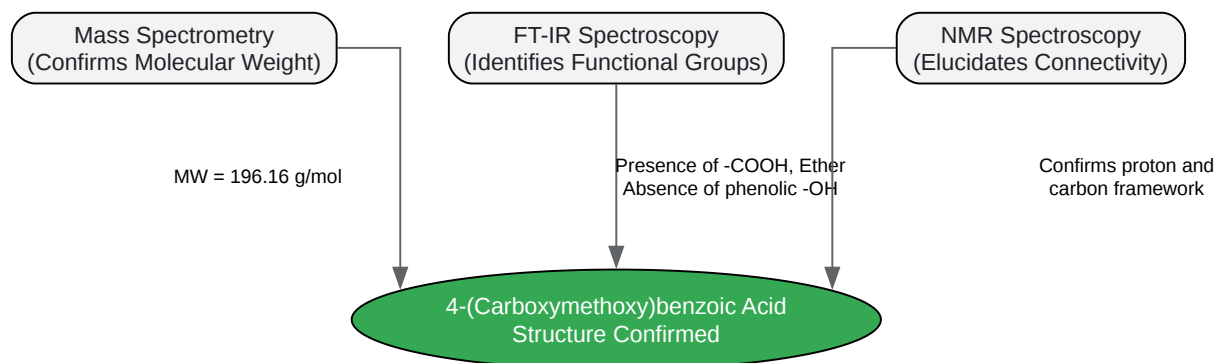
## Experimental Protocols

**General Procedure for FT-IR Spectroscopy:** A small amount of the solid sample is ground with KBr and pressed into a thin pellet. The spectrum is recorded using an FT-IR spectrometer.

**General Procedure for NMR Spectroscopy:** Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in an NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-field NMR spectrometer.

**General Procedure for Mass Spectrometry:** A dilute solution of the sample is introduced into the mass spectrometer. The spectrum is obtained using an appropriate ionization technique (e.g., electron ionization or electrospray ionization).

Logical Relationship of Spectroscopic Data for Structural Elucidation



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Caption: Integration of spectroscopic data for structural confirmation.

## Conclusion

The spectroscopic comparison of **4-(Carboxymethoxy)benzoic acid** with its precursors, 4-hydroxybenzoic acid and chloroacetic acid, provides a clear and definitive method for confirming the success of the synthesis. Each analytical technique offers a unique piece of the structural puzzle, and together, FT-IR, NMR, and Mass Spectrometry provide an unassailable body of evidence for the identity and purity of the final product. This comprehensive approach is essential for ensuring the quality and reliability of materials used in research and development.

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